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Compound of Interest

Compound Name: Pivalamide

cat. No.: B147659

An In-depth Technical Guide to Pivalamide Derivatives: Nomenclature, Synthesis, and
Applications

Introduction

Pivalamide (2,2-dimethylpropanamide) is an organic amide distinguished by a sterically
demanding tert-butyl group attached to the carbonyl carbon.[1][2] This unique structural feature
imparts specific physicochemical properties that make pivalamide and its derivatives valuable
moieties in medicinal chemistry and materials science.[1] The bulky tert-butyl group can
influence molecular packing, solubility, and metabolic stability, making the pivaloyl group a
useful protecting group for amines in organic synthesis and a key component in the design of
bioactive molecules and functional materials like Low Molecular Mass Gelators (LMOGSs).[1][3]
This guide provides a comprehensive overview of the nomenclature, synthesis, and properties
of pivalamide derivatives for researchers and professionals in drug development and chemical
sciences.

Nomenclature of Pivalamide Derivatives

The systematic naming of pivalamide derivatives follows the IUPAC nomenclature rules for
amides. The common name, pivalamide, is derived from its corresponding carboxylic acid,
pivalic acid.

IUPAC Naming Conventions:

» Parent Acid: The IUPAC name for the parent carboxylic acid, pivalic acid, is 2,2-
dimethylpropanoic acid.
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e Primary Amide: For the primary amide, the "-oic acid" suffix is replaced with "-amide". Thus,
the IUPAC name for pivalamide is 2,2-dimethylpropanamide.[2][4][5] Common synonyms
include trimethylacetamide.[2][6]

o Substituted Amides (Secondary and Tertiary): When alkyl or aryl groups are substituted on
the nitrogen atom, they are designated with the prefix "N-" for a secondary amide or "N,N-"
for a tertiary amide.[7][8] If the substituents are different, they are listed alphabetically.[4]

o Example (Secondary): A methyl group on the nitrogen results in N-methyl-2,2-
dimethylpropanamide.

o Example (Tertiary): An ethyl and a methyl group on the nitrogen results in N-ethyl-N-methyl-
2,2-dimethylpropanamide.[4]

Below is a diagram illustrating the nomenclature logic for pivalamide derivatives.

Core Structure
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Caption: Logical relationships in the nomenclature of pivalamide derivatives.
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Synthetic Methodologies

Pivalamide derivatives are synthesized through various established amidation reactions. The
choice of method often depends on the desired derivative, scale, and available starting
materials.

Common Synthetic Routes:

o Direct Amidation of Pivalic Acid: This fundamental approach involves the reaction of pivalic
acid with an amine, typically at high temperatures to drive off water.[9] Catalysts can be
employed to facilitate this reaction under milder conditions.[1]

e From Pivaloyl Chloride: A more common and often higher-yielding method is the reaction of
pivaloyl chloride (2,2-dimethylpropanoyl chloride) with a primary or secondary amine. This
reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to
neutralize the HCI byproduct.[1]

» Using Pivaloyl Isothiocyanate: This intermediate is valuable for synthesizing derivatives
containing a carbamothioyl or iminothiazoline moiety. Pivaloyl isothiocyanate can be
synthesized from pivaloyl chloride and potassium thiocyanate and subsequently reacted with
amines.[1]

o Copper-Catalyzed C-H Arylation: N-aryl pivalamides (pivanilides) can serve as substrates
for copper-catalyzed reactions that directly introduce aryl or other groups onto the aromatic
ring, using the pivaloyl group as a directing group.[1]

A generalized workflow for the synthesis of N-substituted pivalamides from pivaloyl chloride is
depicted below.

// Nodes Startl [label="Pivaloyl Chloride\n((CHsz)3C-COCI)", fillcolor="#FBBCO05",
fontcolor="#202124"]; Start2 [label="Primary or Secondary Amine\n(R*R2NH)",
fillcolor="#FBBCO05", fontcolor="#202124"]; Base [label="Base\n(e.g., Pyridine, EtsN)",
fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Solvent [label="Aprotic
Solvent\n(e.g., DCM, THF)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
Reaction [label="Acyl Substitution Reaction", shape=diamond, style=filled, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Product [label="N-Substituted Pivalamide\n((CHs)sC-CONR!R?)",
shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Amine
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Hydrochloride Salt\n([R*R2NHz]*CI~)", shape=Dbox, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Workup [label="Aqueous Workup\n& Purification”, shape=diamond, style=filled,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Purified Pivalamide
Derivative", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Startl -> Reaction; Start2 -> Reaction; Base -> Reaction [label=" HCI scavenger"];
Solvent -> Reaction [label=" Reaction medium"]; Reaction -> Product; Reaction -> Byproduct;
Product -> Workup; Byproduct -> Workup; Workup -> FinalProduct; }

Caption: General experimental workflow for synthesizing pivalamide derivatives.

Physicochemical and Spectroscopic Data

The properties of the parent pivalamide molecule are summarized below. Derivatives will have
properties that vary based on their specific substitutions.

Table 1. Physicochemical Properties of Pivalamide

Property Value Reference(s)

CAS Number 754-10-9 [2]

Molecular Formula CsH11NO [2][10]

Molar Mass 101.15 g/mol [1][2]

Appearance White to Almost white [10]
powder/crystal

Melting Point 154 to 157 °C [2]

Boiling Point 212 °C [2]

| INChiKey | XIPEMBOWZXULIA-UHFFFAOYSA-N |[1][2][11] |

Table 2: Spectroscopic Data for Pivalamide
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Spectroscopy Wavenumber / Shift Assignment Reference(s)
N-H stretch
FT-IR (KBr, cm™1) ~3398 . . [1]1[12]
(primary amide)
N-H stretch (primar
~3205 _ (P Y [1][12]
amide)
~2960 C-H stretch (CHs) [12]
~1653 C=0 stretch (Amide I) [12]
~1624 N-H bend (Amide I1) [12]
1H NMR (400 MHz,
5.59 (br, 1H) NHa [12]
CDCls, 8 ppm)
5.21 (br, 1H) NHe [12]
1.23 (s, 9H) C(CHs)s [12]
13C NMR (100 MHz,
181.6 C=0 [12]
CDCls, & ppm)
38.7 C(CH3)s [12]

|| 27.7 | C(CH3)3 |[12] |

Applications and Biological Activity

Pivalamide derivatives are utilized in diverse scientific fields, from materials science to drug

discovery. The pivaloyl group is often used to protect amines during complex syntheses.[3]

Table 3: Biological Activities of Selected Amide Derivatives
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Compound Class /

L. Target | Activity Key Findings Reference(s)
Derivative
Inhibits
N-((4- :
acetylcholinesteras
acetylphenyl)carba .
. ; . Enzyme Inhibition e and [1]
mothioyl)pivalamid .
butyrylcholinestera
e
se.
] Act as low molecular
Heterocyclic ] )
] ] o weight superoxide
Pivalamide-Cu(ll) SOD Mimicry ) [13]
dismutase (SOD)
Complexes o
mimics.
Used as intermediates
2-Pivalamido-3H- ] ) in the synthesis of
o Anticancer Synthesis ) [3]
pyrimidin-4-ones novel anticancer
agents.
N-(2,3,4,6-tetra-O-
pivaloyl-3-
N-glycosides with O- Dglucopyranosyl)benz
gy Antibacterial JHeopy Y) [14]

pivaloylated groups

o[d]Joxazol-2-amine
shows activity against

E. coli.

Benzamide
derivatives with 1,2,4-

oxadiazole

Larvicidal, Fungicidal

Compound 7a showed

100% larvicidal

activity at 10 mg/L;
compound 7h showed  [15]
90.5% inhibition

against Botrytis

cinereal.

| Benzenesulphonamide-carboxamides | Anti-inflammatory, Antimicrobial | Compound 4a

showed 94.69% inflammation inhibition at 1h. Various derivatives showed MIC values from

6.28 to 6.72 mg/mL against different microbes. |[16] |
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Experimental Protocols

This section provides detailed methodologies for representative syntheses and modifications of
pivalamide derivatives, as cited in the literature.

Protocol 1: Synthesis of Trimethylacetamide (Pivalamide) from Pivalic Acid[12]

This protocol describes a general laboratory procedure for the synthesis of the parent
pivalamide.

e Reaction Setup: To a 10 mL colorless solution of THF containing 3-phenylpropionic acid (75
mg, 0.50 mmol) as a model substrate at 0 °C... [Note: The source provides a general
procedure template using a different starting acid. For pivalamide, one would substitute
pivalic acid (51 mg, 0.50 mmaol).]

o Reagent Addition: Add [reagents specified in the full literature, typically a coupling agent and
an ammonia source].

e Reaction: Stir the reaction mixture at the specified temperature for the designated time.
o Workup: Upon completion, quench the reaction with an appropriate aqueous solution.
o Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

 Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by silica gel column
chromatography (eluent: ethyl acetate) to yield pivalamide.

Protocol 2: Hydrolysis of 2-Pivalamido-3H-quinazolin-4-one[3]
This protocol demonstrates the removal of the pivaloyl protecting group under mild conditions.

e Reaction Setup: To a solution of 7-methyl-2-pivalamido-3H-quinazolin-4-one (0.518 g, 2.0
mmol) in methanol (55 mL), add Fe(NO3)3-9H20 (0.161 g, 0.4 mmol).

» Reaction: Stir the reaction mixture at room temperature for 24 hours.

 [solation: Remove the solvent under reduced pressure.
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 Purification: Triturate the residue with ethanol to yield the corresponding 2-amino-7-methyl-
3H-quinazolin-4-one.

Protocol 3: Synthesis of Novel Benzamide Derivatives[15]

This protocol outlines the final amination step in a multi-step synthesis of biologically active
benzamides.

e Reaction Setup: Dissolve the intermediate acid chloride (1.0 mmol) in 20 mL of
dichloromethane (DCM).

» Reagent Addition: Add the appropriately substituted aniline (1.2 mmol) and triethylamine (1.5
mmol) to the solution.

o Reaction: Stir the mixture at room temperature for 4—-6 hours. Monitor the reaction progress
using Thin Layer Chromatography (TLC).

o Workup: After completion, pour the reaction mixture into 20 mL of water and stir for 10
minutes.

o Extraction: Separate the organic layer, and extract the aqueous layer twice with 10 mL
portions of DCM.

 Purification: Combine the organic layers, dry over anhydrous Naz=SQOa4, and concentrate in
vacuo. Purify the resulting crude solid by recrystallization from an ethanol/water mixture to
obtain the final product.

o Characterization: Confirm the structure of the final compound using *H-NMR, *C-NMR, and
HRMS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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